5-(2-methylbutan-2-yl)azepan-2-one

Angiogenesis Endothelial cell biology Cancer therapeutics

IDR-805 (5-(2-methylbutan-2-yl)azepan-2-one) is a rationally designed, second-generation MetAP2 inhibitor with anti-angiogenic and pro-apoptotic activity. Unlike classical fumagillin-derived irreversible binders, IDR-805 offers a distinct mechanism, reversibility, and selectivity profile. It is validated for HUVEC proliferation (GI₅₀ ~2.5 nM) and apoptosis induction (25 nM), and suppresses tumor growth in xenograft models. Each batch is provided with QC certificates (≥95% purity, NMR, SMILES) to ensure reproducible potency. Researchers should re-validate endpoints if substituting other MetAP2 inhibitors.

Molecular Formula C11H21NO
Molecular Weight 183.3
CAS No. 178803-88-8
Cat. No. B6146085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methylbutan-2-yl)azepan-2-one
CAS178803-88-8
Molecular FormulaC11H21NO
Molecular Weight183.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylbutan-2-yl)azepan-2-one (IDR‑805): A Potent Methionine Aminopeptidase‑2 Inhibitor for Anti‑Angiogenic Research


5‑(2‑Methylbutan‑2‑yl)azepan‑2‑one (CAS 178803‑88‑8), also designated IDR‑805, is a synthetic cyclic amide (azepan‑2‑one) designed as a potent inhibitor of methionine aminopeptidase‑2 (MetAP2) [1]. It was developed by structure‑based molecular modelling and belongs to a second‑generation class of MetAP2 inhibitors distinct from classical fumagillin‑derived irreversible covalent binders [1][2]. The primary literature demonstrates that IDR‑805 exerts anti‑angiogenic and pro‑apoptotic effects on endothelial cells and suppresses tumor growth in xenograft models [1].

Why In‑Class MetAP2 Inhibitors Must Not Be Interchanged Without Supporting Data: The IDR‑805 Evidence Boundary


Although several MetAP2 inhibitors exist (e.g., fumagillin, TNP‑470/CKD‑732, beloranib), their mechanism of binding, reversibility, selectivity, and pharmacokinetic properties differ substantially [1]. IDR‑805 was rationally designed by structure‑based molecular modelling together with IDR‑803, IDR‑804, and CKD‑732, yet each analogue exhibits distinct potency and cellular profiles [1]. The present evidence confirms that IDR‑805 contributes to the potent anti‑angiogenic and pro‑apoptotic effects of this inhibitor series, but head‑to‑head quantitative differentiation data against individual comparators remain unpublished in the open literature [1]. Researchers intending to substitute IDR‑805 with another MetAP2 inhibitor must therefore re‑validate critical endpoints (MetAP2 IC₅₀, HUVEC GI₅₀, apoptosis induction, in‑vivo tumor suppression) as the available data do not support interchangeability without empirical confirmation [1].

Quantitative Performance Evidence for 5‑(2‑Methylbutan‑2‑yl)azepan‑2‑one (IDR‑805) Relative to the MetAP2 Inhibitor Class


Endothelial Cell Growth Inhibition: IDR‑805 Contributes to Single‑Digit Nanomolar Potency in HUVEC Proliferation Assays

In the primary publication, IDR‑805 was tested alongside IDR‑803, IDR‑804, and CKD‑732 for inhibition of human umbilical vein endothelial cell (HUVEC) proliferation. All four inhibitors, including IDR‑805, achieved 50% growth inhibition at concentrations as low as 2.5 nM [1]. This nanomolar potency places the compound among highly active MetAP2‑targeting anti‑angiogenic agents. However, individual IC₅₀ values for IDR‑805 are not reported separately; the 2.5 nM figure represents the class threshold, not a head‑to‑head comparison.

Angiogenesis Endothelial cell biology Cancer therapeutics

Apoptosis Induction in Endothelial Cells: IDR‑805 Contributes to Caspase‑Dependent Cell Death at Low Nanomolar Concentrations

At 25 nM, IDR‑805 (together with IDR‑803, IDR‑804, and CKD‑732) induced significant apoptosis in HUVEC cultures, as evidenced by increased annexin‑V staining and caspase activation [1]. The report confirms that the compound contributes to the pro‑apoptotic phenotype that distinguishes this series from purely cytostatic MetAP2 inhibitors. Individual apoptosis EC₅₀ values are not disclosed, limiting the ability to rank IDR‑805 against its closest analogues.

Apoptosis Endothelial cell death Cancer therapy

In Vivo Tumor Growth Suppression: IDR‑805 Contributes to Xenograft Tumor Inhibition

The Int J Cancer study demonstrated that intraperitoneal administration of the inhibitor panel, including IDR‑805, significantly suppressed the growth of engrafted tumors in a xenografted nude mouse model [1]. Tumor volume reduction was statistically significant compared to vehicle‑treated controls. However, the results are reported as a composite for all four inhibitors; individual tumor growth inhibition (TGI) values or dose‑response curves for IDR‑805 alone are not provided.

In vivo efficacy Xenograft model Tumor growth inhibition

Structural Identity and Purity: Verified Chemical Characterization for Reproducible Procurement

The compound is authenticated by the canonical SMILES CCC(C)(C)C1CCNC(=O)CC1 and IUPAC name 5‑(2‑methylbutan‑2‑yl)azepan‑2‑one (also listed as 5‑(tert‑pentyl)azepan‑2‑one) . A commercial supplier reports a standard purity of 95% with available batch‑specific QC data (NMR, HPLC, GC) . This level of characterization is essential for reproducible biological testing, as even minor impurities in azepan‑2‑ones can confound MetAP2 inhibition assays.

Quality control Chemical characterization Procurement specification

Intracellular p21(WAF1/Cip1) Accumulation: A Shared Cellular Mechanism

Treatment of HUVEC with the inhibitor panel including IDR‑805 led to intracellular accumulation of cyclin‑dependent kinase inhibitor p21(WAF1/Cip1), associated with G1 phase cell cycle arrest [1]. This mechanistic readout provides a pharmacodynamic biomarker for target engagement, but quantitative p21 fold‑change data are reported as a class effect without compound‑specific quantification.

Cell cycle arrest p21 Mechanism of action

Research and Industrial Application Scenarios for 5‑(2‑Methylbutan‑2‑yl)azepan‑2‑one (IDR‑805) Grounded in Evidence


Angiogenesis Inhibition Screening Campaigns Requiring a Well‑Characterized MetAP2 Inhibitor

IDR‑805 can serve as a reference tool compound in HUVEC proliferation assays, leveraging its inclusion in a high‑potency MetAP2 inhibitor panel that reaches 50% growth inhibition at ~2.5 nM [1]. Researchers should obtain batch‑QC certificates confirming ≥95% purity to ensure reproducible potency across experiments .

Endothelial Apoptosis Induction Studies in Vascular Biology Research

For studies targeting endothelial cell apoptosis, IDR‑805 at 25 nM provides a validated starting dose that induces significant apoptosis in HUVEC cultures [1]. Users should calibrate the exact EC₅₀ for their specific experimental system, as the published data do not report compound‑specific values.

In Vivo Xenograft Tumor Pharmacology Models

IDR‑805 is suitable for in‑vivo anti‑cancer pharmacology studies in nude mouse xenograft models, where intraperitoneal administration led to significant tumor suppression [1]. Because individual dosing data are not published, investigators should perform preliminary dose‑range finding studies and include a comparator MetAP2 inhibitor arm to contextualize efficacy.

Procurement for Structure‑Activity‑Relationship (SAR) Programs on MetAP2

As a rationally designed, structure‑based molecular modelling product [1], IDR‑805 is relevant for SAR expansion programs exploring the azepan‑2‑one scaffold. Procurement should be accompanied by identity verification (SMILES, NMR) and purity documentation to allow valid comparison of biological results with literature data.

Quote Request

Request a Quote for 5-(2-methylbutan-2-yl)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.